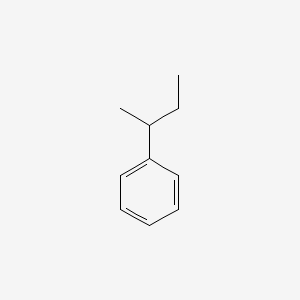
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate” is known as Astragaloside IV. It is a triterpenoid saponin derived from the Astragalus membranaceus plant, commonly used in traditional Chinese medicine. Astragaloside IV is recognized for its various pharmacological properties, including anti-inflammatory, antioxidant, and anti-tumor activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Astragaloside IV can be synthesized through several chemical processes. One common method involves the extraction of the compound from the roots of Astragalus membranaceus using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Astragaloside IV .
Industrial Production Methods
Industrial production of Astragaloside IV typically involves large-scale extraction from Astragalus membranaceus roots. The roots are dried, ground, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity Astragaloside IV .
Analyse Des Réactions Chimiques
Types of Reactions
Astragaloside IV undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Astragaloside IV, which may exhibit different pharmacological properties .
Applications De Recherche Scientifique
Astragaloside IV has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies have shown its potential in modulating immune responses and protecting against oxidative stress.
Medicine: Astragaloside IV is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and diabetes.
Industry: It is used in the formulation of dietary supplements and herbal medicines .
Mécanisme D'action
Astragaloside IV exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor-kappa B (NF-κB).
Antioxidant: It enhances the activity of antioxidant enzymes and reduces the production of reactive oxygen species (ROS).
Anti-tumor: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Astragaloside I
- Astragaloside II
- Astragaloside III
Comparison
Astragaloside IV is unique among its analogs due to its higher bioavailability and stronger pharmacological effects. While Astragaloside I, II, and III also exhibit beneficial properties, Astragaloside IV is often preferred in research and therapeutic applications due to its superior efficacy .
Propriétés
IUPAC Name |
sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMFZISCCZSDND-JJKGCWMISA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B7799212.png)
